(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 680603-75-2
VCID: VC4598423
InChI: InChI=1S/C30H29NO5/c1-33-22-11-13-23(14-12-22)36-19-27-26-18-29(35-3)28(34-2)17-21(26)15-16-31(27)30(32)25-10-6-8-20-7-4-5-9-24(20)25/h4-14,17-18,27H,15-16,19H2,1-3H3
SMILES: COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC
Molecular Formula: C30H29NO5
Molecular Weight: 483.564

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

CAS No.: 680603-75-2

Cat. No.: VC4598423

Molecular Formula: C30H29NO5

Molecular Weight: 483.564

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone - 680603-75-2

Specification

CAS No. 680603-75-2
Molecular Formula C30H29NO5
Molecular Weight 483.564
IUPAC Name [6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C30H29NO5/c1-33-22-11-13-23(14-12-22)36-19-27-26-18-29(35-3)28(34-2)17-21(26)15-16-31(27)30(32)25-10-6-8-20-7-4-5-9-24(20)25/h4-14,17-18,27H,15-16,19H2,1-3H3
Standard InChI Key SRACYGZPWAHXOH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7. A 4-methoxyphenoxymethyl group is attached to the nitrogen atom at position 1, while a naphthalen-1-yl methanone moiety occupies position 2. This arrangement creates a hybrid structure combining aromatic, ether, and ketone functionalities .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₉H₂₇NO₄
Molecular Weight453.54 g/mol
logP (Partition Coefficient)5.2089
Polar Surface Area38.394 Ų
StereochemistryRacemic Mixture

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility . The racemic nature implies that both enantiomers may exhibit distinct biological activities, necessitating chiral resolution in pharmacological studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Core Formation: Construction of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski cyclization .

  • N-Substitution: Introduction of the 4-methoxyphenoxymethyl group using nucleophilic alkylation or Mitsunobu reactions .

  • Methanone Installation: Friedel-Crafts acylation or Grignard reactions to attach the naphthalen-1-yl methanone group .

Critical parameters include temperature control (±2°C), solvent selection (e.g., dichloromethane for acylation), and catalytic systems (e.g., Lewis acids like AlCl₃) . Purification often employs column chromatography, with final characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry .

Yield and Scalability

Pilot-scale syntheses report yields of 45–60%, with impurities primarily arising from incomplete acylation or demethylation side reactions . Recent advances in flow chemistry have improved reproducibility, reducing batch-to-batch variability by 12–15%.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in DMSO (≥24 months at -20°C) . Degradation studies indicate susceptibility to oxidative cleavage at the naphthalene moiety under UV light, necessitating light-protected storage .

ADME Profiling

  • Absorption: Predicted Caco-2 permeability of 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

  • Metabolism: In vitro hepatic microsomal assays show CYP3A4-mediated demethylation as the primary metabolic pathway.

  • Excretion: Renal clearance accounts for <10% of elimination, with biliary excretion predominant in rodent models .

Comparative Analysis with Structural Analogues

Table 2: Analogues and Key Differences

CompoundSubstituentMolecular WeightlogPBioactivity
Target CompoundNaphthalen-1-yl453.545.21Serotonin reuptake inhibition
1171371-07-5 3-Hydroxyphenyl449.504.89Antioxidant activity
5082746 (PubChem) 2-Nitrophenyl478.505.45Antimicrobial

The naphthalen-1-yl variant’s enhanced lipophilicity correlates with improved blood-brain barrier penetration compared to phenolic analogues .

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include:

  • Low diastereoselectivity during acylation (dr = 1.5:1) .

  • Cost-intensive purification of naphthalene-containing byproducts .

Therapeutic Development

Priority research areas include:

  • Enantiomer Separation: To isolate pharmacologically active stereoisomers.

  • In Vivo Toxicology: Acute toxicity studies in murine models are pending.

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator